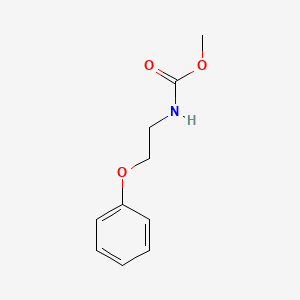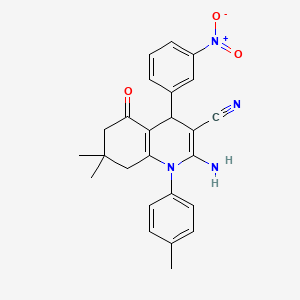![molecular formula C15H17ClN6O2 B11535285 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11535285.png)
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, focusing on parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and potential for interaction with biological targets.
Properties
Molecular Formula |
C15H17ClN6O2 |
|---|---|
Molecular Weight |
348.79 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H17ClN6O2/c1-23-15-19-13(18-14(20-15)22-6-8-24-9-7-22)21-17-10-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,18,19,20,21)/b17-10+ |
InChI Key |
UTQWABPBWRMVSW-LICLKQGHSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]morpholine](/img/structure/B11535204.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide](/img/structure/B11535212.png)
![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11535221.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11535228.png)

![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11535252.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535258.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11535264.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11535274.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11535279.png)
![N-(2,3-Dichlorophenyl)-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11535292.png)
![N-(3-chlorophenyl)-2-(2,4-dichlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B11535297.png)


